Cas no 96736-00-4 (4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid)

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid structure
96736-00-4 structure
Nombre del producto:4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid
Número CAS:96736-00-4
MF:C12H16N2O4
Megavatios:252.266443252563
MDL:MFCD06656437
CID:803278

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid Propiedades químicas y físicas

Nombre e identificación

    • 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
    • 4-(2'-N-Boc-hydrazino)benzoic acid
    • 4-(Boc-hydrazino)benzoic acid
    • 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid
    • Boc-4-hydrazinobenzoic acid
    • Hydrazinecarboxylicacid, 2-(4-carboxyphenyl)-, 1-(1,1-dimethylethyl) ester
    • AK114500
    • 4-({[(tert-butoxy)carbonyl]amino}amino)benzoic acid
    • 4-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid
    • 4-(2-N-Boc-Hydrazino)Benzoic Acid
    • Boc-NH-Abz(4)-OH
    • KSC955G0F
    • 4-(Boc-hydrazino)-benzoic acid
    • FRMCTSPNGUPJRR-UHFFFAOYSA-N
    • 4-(N'-Boc-hydrazino)-benzoic acid
    • KM3429
    • 6778AC
    • AK
    • 1-(1,1-Dimethylethyl) 2-(4-carboxyphenyl)hydrazinecarboxylate (ACI)
    • 4-[2-(tert-Butoxycarbonyl)hydrazino]benzoic acid
    • 4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid
    • MDL: MFCD06656437
    • Renchi: 1S/C12H16N2O4/c1-12(2,3)18-11(17)14-13-9-6-4-8(5-7-9)10(15)16/h4-7,13H,1-3H3,(H,14,17)(H,15,16)
    • Clave inchi: FRMCTSPNGUPJRR-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=CC(NNC(OC(C)(C)C)=O)=CC=1)O

Atributos calculados

  • Calidad precisa: 252.11100
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 5
  • Complejidad: 304
  • Superficie del Polo topológico: 87.7

Propiedades experimentales

  • Denso: 1.262±0.06 g/cm3 (20 ºC 760 Torr),
  • Disolución: Very slightly soluble (0.5 g/l) (25 º C),
  • PSA: 87.66000
  • Logp: 2.70030

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid Información de Seguridad

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
K78579-1g
4-(2-N-Boc-hydrazino)benzoicacid
96736-00-4 97%
1g
$140 2024-05-23
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
78R0105-5g
4-(N'-Boc-hydrazino)-benzoic acid
96736-00-4 97%
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¥1399.03 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110693-250mg
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
96736-00-4 96%
250mg
¥46.00 2024-08-05
eNovation Chemicals LLC
D574916-25g
4-(2'-N-Boc-hydrazino)benzoic acid
96736-00-4 97%
25g
$800 2023-09-03
Ambeed
A112602-1g
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
96736-00-4 97%
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$23.0 2025-02-21
eNovation Chemicals LLC
Y1009538-5g
4-(N'-Boc-hydrazino)-benzoic acid
96736-00-4 95%
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$195 2024-07-28
Matrix Scientific
126778-5g
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, >95%
96736-00-4 >95%
5g
$486.00 2021-06-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
78R0105-1g
4-(N'-Boc-hydrazino)-benzoic acid
96736-00-4 97%
1g
381.62CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
78R0105-25g
4-(N'-Boc-hydrazino)-benzoic acid
96736-00-4 97%
25g
6105.91CNY 2021-05-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B845064-1g
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
96736-00-4 96%
1g
261.00 2021-05-17

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  1 h, rt
Referencia
3,5-Bis(phenyl)-1H-heteroaryl derivatives as medicaments
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane
Referencia
Improved methods and compositions for fluorine-18 labeling of proteins, peptides and other molecules
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condiciones de reacción
Referencia
New hydrazone derivatives of Adriamycin and their immunoconjugates - a correlation between acid stability and cytotoxicity
Kaneko, Takushi; Willner, David; Monkovic, Ivo; Knipe, Jay O.; Braslawsky, Gary R.; et al, Bioconjugate Chemistry, 1991, 2(3), 133-41

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  pH 8 - 9, 0 °C; 0 °C → rt; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referencia
Preparation of azapeptide or azapeptidomimetic compounds inhibiting multidrug resistance proteins BCRP and/or P-gp
, France, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dimethylformamide
Referencia
Preparation of succinimido hydrazinoarylcarboxylates and analogs as conjugating agents for biological macromolecules
, European Patent Organization, , ,

Synthetic Routes 6

Condiciones de reacción
1.1 Solvents: 1,4-Dioxane ;  overnight, rt
Referencia
Tyrosine-specific modification via a dearomatization-rearomatization strategy: Access to azobenzene functionalized peptides
Wang, Pengxin; Cheng, Yulian; Wu, Chunlei; Zhou, Yimin; Cheng, Zhehong; et al, Organic Letters, 2021, 23(11), 4137-4141

Synthetic Routes 7

Condiciones de reacción
Referencia
Preparation of anthracycline immunoconjugates as neoplasm inhibitors
, European Patent Organization, , ,

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt; 48 h, rt
1.2 Reagents: Citric acid ;  pH 4, rt
Referencia
Preparation of immuno inhibitory pyrazolone compounds
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condiciones de reacción
1.1 Solvents: 1,4-Dioxane ;  overnight, rt
Referencia
Chemoproteomic profiling and discovery of protein electrophiles in human cells
Matthews, Megan L. ; He, Lin; Horning, Benjamin D.; Olson, Erika J.; Correia, Bruno E.; et al, Nature Chemistry, 2017, 9(3), 234-243

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  0 °C; overnight, rt
Referencia
Hydrogen peroxide based oxidation of hydrazines using HBr catalyst
Wang, Jian ; Ma, Zichao; Du, Wanting; Shao, Liming, Tetrahedron, 2021, 102,

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  pH 9, rt; 48 h, pH 9, rt
1.2 Reagents: Citric acid Solvents: Water ;  pH 4
Referencia
Design and synthesis of N'-phenylacylhydrazide safety-catch resin and its application in synthesis of p-nitroaniline chromogenic peptide substrates
Bai, Guo-liang; Yang, Xiao-xiao; Lin, Hao; Yang, Li-quan; Wang, De-xin, Huaxue Shiji, 2012, 34(11), 967-971

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid Raw materials

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid Preparation Products

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96736-00-4)4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid
A858673
Pureza:99%
Cantidad:25g
Precio ($):413.0